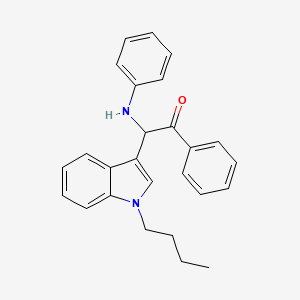
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene is a polycyclic hydrocarbon with a complex structure. It is a derivative of phenanthrene, a tricyclic aromatic hydrocarbon, and is characterized by its hexahydro configuration, indicating the presence of six additional hydrogen atoms compared to phenanthrene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene typically involves multi-step organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. This is followed by hydrogenation to add the necessary hydrogen atoms, resulting in the hexahydro configuration.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Further hydrogenation can occur under specific conditions.
Substitution: Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound, lacking the additional hydrogen atoms.
Decahydrophenanthrene: A fully hydrogenated derivative.
Abietadiene: A related polycyclic hydrocarbon with similar structural features.
Uniqueness
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene is unique due to its specific stereochemistry and the presence of a methyl group at the 4a position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other phenanthrene derivatives.
Propiedades
Número CAS |
79297-74-8 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
(4aS,10aS)-4a-methyl-2,3,4,9,10,10a-hexahydro-1H-phenanthrene |
InChI |
InChI=1S/C15H20/c1-15-11-5-4-7-13(15)10-9-12-6-2-3-8-14(12)15/h2-3,6,8,13H,4-5,7,9-11H2,1H3/t13-,15-/m0/s1 |
Clave InChI |
MKYPXWHSIZXOQQ-ZFWWWQNUSA-N |
SMILES isomérico |
C[C@]12CCCC[C@H]1CCC3=CC=CC=C23 |
SMILES canónico |
CC12CCCCC1CCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


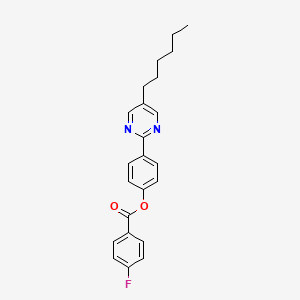
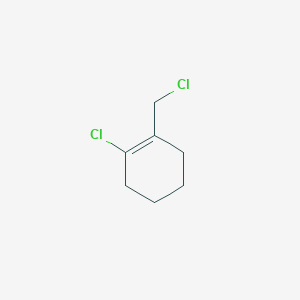


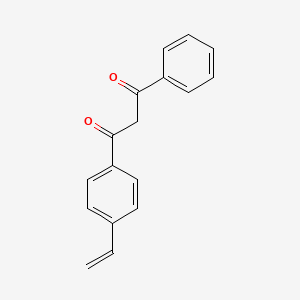
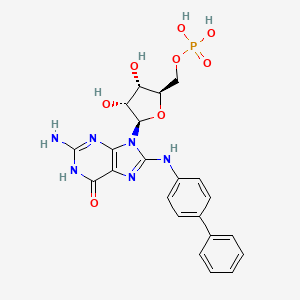

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
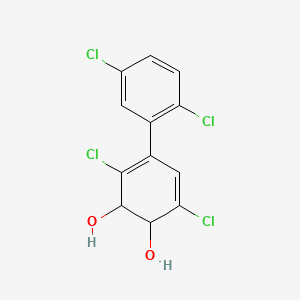
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
